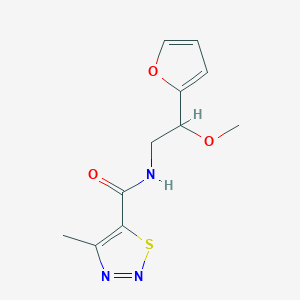![molecular formula C8H8N2O4S B2911602 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate CAS No. 2303565-85-5](/img/no-structure.png)
5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate is a chemical compound with the molecular formula C8H7N2O3S . It is also known as METHYL5-METHYL-4-OXO-3,4-DIHYDROTHIENO [2,3-D]PYRIMIDINE-6-CARBOXYLATE .
Synthesis Analysis
The synthesis of this compound involves the interaction of 5-methyl-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylic acid with a series of substituted benzyl amines . This reaction is promoted by 1,1’-carbonyldiimidazole .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H7N2O3S/c1-3-4-6(11)9-2-10-7(4)14-5(3)8(12)13/h2,14H,1H3,(H,12,13)(H,9,10,11) . The SMILES string representation is O=C1C2=C(N=CN1)SC(C(OC)=O)=C2C .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.22 . It is a solid at room temperature . . The compound should be stored at a temperature between 28 C .Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate involves the condensation of 2-aminothiophene-3-carboxylic acid with ethyl acetoacetate followed by cyclization and subsequent oxidation to form the desired product.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "ethyl acetoacetate", "sodium ethoxide", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophene-3-carboxylic acid (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol and add sodium ethoxide (1.2 eq). Heat the mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the crude product in acetic acid and heat the mixture at reflux for 2 hours. Cool the reaction mixture to room temperature and add hydrogen peroxide (1.2 eq).", "Step 4: Filter the product and wash with water. Dry the product under vacuum to obtain 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate." ] } | |
CAS RN |
2303565-85-5 |
Molecular Formula |
C8H8N2O4S |
Molecular Weight |
228.22 |
IUPAC Name |
5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid;hydrate |
InChI |
InChI=1S/C8H6N2O3S.H2O/c1-3-4-6(11)9-2-10-7(4)14-5(3)8(12)13;/h2H,1H3,(H,12,13)(H,9,10,11);1H2 |
InChI Key |
RIAMZJVVKZKEEY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)O.O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-isobutyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911520.png)
![N-[2-Amino-1-(3-fluorophenyl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911524.png)
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2911525.png)



![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911531.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2911535.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2911536.png)
![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2911537.png)
![2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2911538.png)

![Ethyl imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B2911542.png)